molecular formula C13H6ClF3N2O B2955431 3-(4-Chlorophenoxy)-5-(trifluoromethyl)pyridine-2-carbonitrile CAS No. 256658-19-2

3-(4-Chlorophenoxy)-5-(trifluoromethyl)pyridine-2-carbonitrile

Cat. No. B2955431
CAS RN: 256658-19-2
M. Wt: 298.65
InChI Key: QREUNCYNYMZBQJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its structure and functional groups. For instance, the trifluoromethyl group could increase the compound’s lipophilicity, affecting its solubility in different solvents .

Scientific Research Applications

Synthesis and Structural Analysis

The scientific research on 3-(4-Chlorophenoxy)-5-(trifluoromethyl)pyridine-2-carbonitrile primarily focuses on its synthesis and structural analysis. Studies have demonstrated various synthesis methods and analyzed the crystal structures of related pyridine derivatives, providing insights into their molecular configurations and potential applications in material science and organic chemistry. For instance, the synthesis of novel polyheterocyclic compounds containing fused 1,2,4-triazine moiety from amino-4-(4-chlorophenyl)-7-hydrazino-8H-pyrazolo4,3-etriazolo[1,5-a]pyridine-5-carbonitrile showcases the versatility of pyridine derivatives in creating complex organic compounds with potential biological activities (Ibrahim et al., 2008).

Optical and Electronic Properties

Research has also explored the optical and electronic properties of pyridine derivatives, highlighting their potential in developing new materials with specific photophysical characteristics. The structural and optical characteristics of pyrazolo pyridine derivatives, for instance, have been analyzed to understand their junction characteristics and potential applications in semiconductor devices and photosensors (Zedan et al., 2020).

Potential in Material Science

Pyridine derivatives are being investigated for their use in material science, particularly in the synthesis of covalent organic frameworks (COFs) and conducting polymers. The synthesis of crystalline dioxin-linked COFs using irreversible reactions highlights the potential of pyridine derivatives in creating stable and functional materials for various applications, including catalysis, gas storage, and separation processes (Zhang et al., 2018).

Bioactive Compound Synthesis

Additionally, pyridine derivatives serve as key intermediates in the synthesis of bioactive compounds. The development of novel 3-pyridinecarbonitriles with amino acid function showcases the integration of pyridine derivatives in pharmaceutical research, potentially leading to new therapeutic agents (Girgis et al., 2004).

properties

IUPAC Name

3-(4-chlorophenoxy)-5-(trifluoromethyl)pyridine-2-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H6ClF3N2O/c14-9-1-3-10(4-2-9)20-12-5-8(13(15,16)17)7-19-11(12)6-18/h1-5,7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QREUNCYNYMZBQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OC2=C(N=CC(=C2)C(F)(F)F)C#N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H6ClF3N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Chlorophenoxy)-5-(trifluoromethyl)pyridine-2-carbonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.